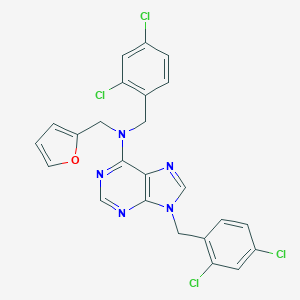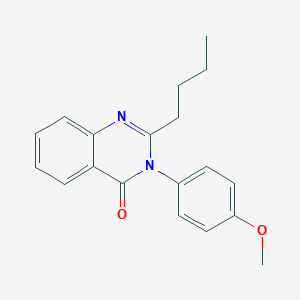![molecular formula C25H23N5OS B295513 5-imino-6-{[1-(2-methylbenzyl)-1H-indol-3-yl]methylene}-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295513.png)
5-imino-6-{[1-(2-methylbenzyl)-1H-indol-3-yl]methylene}-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-imino-6-{[1-(2-methylbenzyl)-1H-indol-3-yl]methylene}-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one is a heterocyclic compound that has been synthesized and studied for its potential use in scientific research. The compound has shown promising results in various studies, and its unique structure has made it a subject of interest for researchers in the field of medicinal chemistry.
Mechanism of Action
The mechanism of action of 5-imino-6-{[1-(2-methylbenzyl)-1H-indol-3-yl]methylene}-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways in the body. The compound has been shown to inhibit the activity of various kinases, including protein kinase C and mitogen-activated protein kinase, which are involved in cell signaling and proliferation.
Biochemical and Physiological Effects:
Studies have shown that this compound has a number of biochemical and physiological effects. The compound has been shown to have anti-inflammatory and antioxidant properties, and has been shown to inhibit the growth of cancer cells in vitro. Additionally, the compound has been shown to improve cognitive function in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One advantage of using 5-imino-6-{[1-(2-methylbenzyl)-1H-indol-3-yl]methylene}-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one in lab experiments is its unique structure and properties, which make it a subject of interest for researchers in the field of medicinal chemistry. Additionally, the compound has been shown to have a number of potential applications in scientific research, including as an anti-cancer agent and in the treatment of neurodegenerative diseases.
However, one limitation of using the compound in lab experiments is its relatively complex synthesis method, which can make it difficult and time-consuming to produce in large quantities. Additionally, more research is needed to fully understand the mechanism of action of the compound, which can make it difficult to design experiments that target specific pathways or enzymes.
Future Directions
There are a number of future directions for research on 5-imino-6-{[1-(2-methylbenzyl)-1H-indol-3-yl]methylene}-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one. One area of interest is in the development of more efficient synthesis methods for the compound, which could make it more accessible for use in scientific research. Additionally, more research is needed to fully understand the mechanism of action of the compound, which could lead to the development of more targeted treatments for various diseases.
Another area of interest is in the development of new derivatives of the compound, which could have improved properties and applications in scientific research. Finally, more research is needed to fully understand the potential applications of the compound in various areas of scientific research, including as an anti-cancer agent and in the treatment of neurodegenerative diseases.
Synthesis Methods
The synthesis of 5-imino-6-{[1-(2-methylbenzyl)-1H-indol-3-yl]methylene}-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one involves the reaction of 1-(2-methylbenzyl)-1H-indole-3-carbaldehyde with 2-propyl-1,3-thiazolidine-4-carboxylic acid to form the corresponding thiazolidine derivative. This derivative is then reacted with hydrazine hydrate to form the corresponding hydrazide, which is further reacted with 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid to form the final product.
Scientific Research Applications
5-imino-6-{[1-(2-methylbenzyl)-1H-indol-3-yl]methylene}-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one has shown potential for use in scientific research due to its unique structure and properties. The compound has been studied for its potential use as an anti-cancer agent, as well as for its anti-inflammatory and antioxidant properties. Additionally, the compound has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Properties
Molecular Formula |
C25H23N5OS |
|---|---|
Molecular Weight |
441.5 g/mol |
IUPAC Name |
(6E)-5-imino-6-[[1-[(2-methylphenyl)methyl]indol-3-yl]methylidene]-2-propyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one |
InChI |
InChI=1S/C25H23N5OS/c1-3-8-22-28-30-23(26)20(24(31)27-25(30)32-22)13-18-15-29(21-12-7-6-11-19(18)21)14-17-10-5-4-9-16(17)2/h4-7,9-13,15,26H,3,8,14H2,1-2H3/b20-13+,26-23? |
InChI Key |
MLNPKXOTFKYHIQ-FEGZGKEQSA-N |
Isomeric SMILES |
CCCC1=NN2C(=N)/C(=C\C3=CN(C4=CC=CC=C43)CC5=CC=CC=C5C)/C(=O)N=C2S1 |
SMILES |
CCCC1=NN2C(=N)C(=CC3=CN(C4=CC=CC=C43)CC5=CC=CC=C5C)C(=O)N=C2S1 |
Canonical SMILES |
CCCC1=NN2C(=N)C(=CC3=CN(C4=CC=CC=C43)CC5=CC=CC=C5C)C(=O)N=C2S1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-(3-bromobenzyl)-1,3-dimethyl-8-[(tetrahydro-2-furanylmethyl)amino]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B295432.png)
![1-(4-chlorobenzyl)-8-[(2-hydroxyethyl)(methyl)amino]-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B295438.png)


![7-[2-(dibenzylamino)ethyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B295447.png)
![5,6-dimethyl-3-phenyl-2-(propylsulfanyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B295449.png)

![8-butyl-4,4,7-trimethyl-2-(4-methylphenyl)-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-thione](/img/structure/B295454.png)



![6-{[1-(2,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295460.png)
![6-{[1-(2,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-5-imino-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295461.png)
![6-{[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-5-imino-3-methyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295462.png)
